molecular formula C11H18Cl2N2 B11863196 2-(Piperidin-3-yl)aniline dihydrochloride CAS No. 695185-50-3

2-(Piperidin-3-yl)aniline dihydrochloride

Cat. No.: B11863196
CAS No.: 695185-50-3
M. Wt: 249.18 g/mol
InChI Key: LPJJFISFVYYXGZ-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)aniline dihydrochloride is a chemical compound that features a piperidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)aniline dihydrochloride typically involves the reaction of 3-piperidone with aniline under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the carbonyl group in 3-piperidone to a secondary amine. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process can be carried out using a palladium or platinum catalyst under high pressure and temperature conditions to achieve the desired reduction and subsequent formation of the dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated aniline derivatives.

Scientific Research Applications

2-(Piperidin-3-yl)aniline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with the active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the aniline moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Aniline: A benzene ring with an amino group attached.

    3-Piperidone: A piperidine derivative with a carbonyl group.

Uniqueness

2-(Piperidin-3-yl)aniline dihydrochloride is unique due to the combination of the piperidine and aniline moieties, which confer distinct chemical and biological properties

Properties

CAS No.

695185-50-3

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

2-piperidin-3-ylaniline;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;;/h1-2,5-6,9,13H,3-4,7-8,12H2;2*1H

InChI Key

LPJJFISFVYYXGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2N.Cl.Cl

Origin of Product

United States

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